Ceritinib D7 is classified as a targeted therapy agent, specifically designed to inhibit the activity of anaplastic lymphoma kinase. It is synthesized through chemical modifications that enhance its pharmacological properties compared to its predecessors. The compound is primarily sourced from pharmaceutical research and development programs focused on oncology therapeutics.
The synthesis of Ceritinib D7 involves several key steps that include:
The technical details of the synthesis process are documented in pharmaceutical chemistry literature, providing insights into reaction conditions, yields, and characterization methods used to confirm the structure of Ceritinib D7.
Ceritinib D7 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as , indicating the presence of chlorine, nitrogen, and oxygen atoms within its framework.
Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide valuable information about bond angles, distances, and spatial orientation.
Ceritinib D7 undergoes various chemical reactions that are essential for its pharmacological activity:
The technical details regarding these reactions are often elucidated through pharmacokinetic studies and metabolic profiling.
The mechanism of action for Ceritinib D7 involves:
Research data indicates that Ceritinib D7 demonstrates significant anti-tumor activity in preclinical models, showing potential for clinical application in treating resistant forms of non-small cell lung cancer.
Ceritinib D7 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic delivery.
Ceritinib D7 is primarily researched for its application in oncology:
Ceritinib-d7, a deuterium-labeled analog of the second-generation ALK inhibitor ceritinib, retains the primary mechanism of action as an ATP-competitive tyrosine kinase inhibitor. The compound binds to the ATP-binding pocket of anaplastic lymphoma kinase (ALK), stabilizing the kinase in an inactive conformation. This binding prevents autophosphorylation of ALK (at Y1604 in the activation loop) and subsequent phosphorylation of downstream effectors like STAT3. The deuterium substitution in ceritinib-d7 does not alter this core inhibitory mechanism but may influence pharmacokinetic properties such as metabolic stability. Kinetic studies reveal ceritinib’s dissociation constant (Kd) for ALK is in the low nanomolar range (0.15 nM), with an IC50 of 0.2 nM against purified ALK kinase domain activity [3] [4]. This high-affinity binding overcomes resistance mutations (e.g., L1196M, G1269A) in EML4-ALK fusions that render tumors insensitive to first-generation inhibitors like crizotinib [4] [8].
Beyond ALK, ceritinib-d7 exhibits significant polypharmacology through off-target inhibition of multiple kinases. Integrated chemical proteomics identified insulin-like growth factor 1 receptor (IGF1R), focal adhesion kinase 1 (FAK1), and ribosomal S6 kinases (RSK1/2) as key non-canonical targets [2] [7]:
Table 1: Kinase Inhibition Profile of Ceritinib
Kinase Target | IC50 (nM) | Experimental System | Functional Consequence |
---|---|---|---|
ALK | 0.2 | Purified kinase assay | Blocks STAT3 signaling |
IGF1R | 5–30 | Cell-based phosphoproteomics | Inhibits INSR/IGF1R-driven proliferation |
FAK1 | 6.3–33 | Affinity pulldown/MS | Disrupts adhesion signaling |
RSK2 (CTKD) | 275 | In vitro kinase assay | Attenuates YB1 phosphorylation |
RSK1 (CTKD) | 584 | In vitro kinase assay | Attenuates YB1 phosphorylation |
Functional studies confirm ceritinib inhibits IGF1R and insulin receptor (INSR) phosphorylation in IGF-driven brain tumors, contributing to tumor regression independent of ALK status [1] [5]. In lung cancer models, ceritinib blocks FAK1 autophosphorylation (Y397) and RSK1/2 activity at clinically achievable concentrations (1–2 µM) [7].
The promiscuity of ceritinib-d7 arises from conserved structural motifs in kinase ATP-binding pockets. Crystal structures reveal that ceritinib’s 2,4-diaminopyrimidine core anchors hydrogen bonds with kinase hinge residues, while its isopropoxy-phenyl moiety extends into hydrophobic regions. The piperidine linker—proximal to deuterium substitution sites—enables flexibility for accommodating divergent kinase conformations [2]. Specifically:
Global phosphoproteomic analyses in ALK-negative lung cancer cells treated with ceritinib reveal reprogramming of signaling networks beyond canonical ALK-driven pathways. Key findings include:
Table 2: Key Phosphosignaling Nodes Modulated by Ceritinib
Phosphoprotein | Phosphosite | Fold Change (vs. Control) | Functional Impact |
---|---|---|---|
YB1 | S102 | ↓ 8.2-fold | Disrupts oncogenic mRNA translation |
FAK1 | Y397 | ↓ 6.5-fold | Impairs adhesion/migration |
STAT3 | Y705 | ↓ 4.1-fold | Reduces survival signaling |
AKT | S473 | ↓ 3.8-fold | Attenuates metabolic reprogramming |
RSK1 | S380 | ↓ 5.3-fold | Inactivates RSK effector functions |
The Y-box binding protein 1 (YB1) emerges as a critical integrator of ceritinib’s polypharmacological effects. Ceritinib suppresses phosphorylation of YB1 at S102—a site exclusively modified by RSK1/2—via direct RSK CTKD inhibition. Functional validation confirms:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7